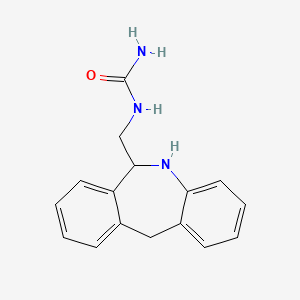

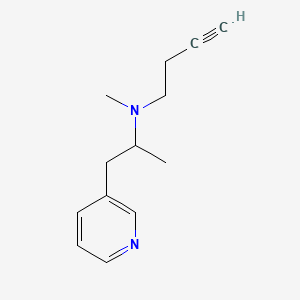

![molecular formula C7H6N2O B564439 Imidazo[1,2-a]pyridin-7-ol CAS No. 896139-85-8](/img/structure/B564439.png)

Imidazo[1,2-a]pyridin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities and potential therapeutic applications.

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridin-7-ol is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It has been found to have significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It also inhibits the growth of Plasmodium falciparum, a parasite that causes malaria . Moreover, it has inhibitory effects against insulin-like growth factor-I receptor (IGF-IR), PI3K, aurora kinase, and tyrosine kinase EphB4 .

Mode of Action

It is known that it interacts with its targets through radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

This compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The exact biochemical pathways affected by this compound are still under investigation.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its wide range of applications in medicinal chemistry . For instance, it has been found to inhibit the growth of Plasmodium falciparum in a dose-dependent manner .

Analyse Biochimique

Cellular Effects

Imidazo[1,2-a]pyridin-7-ol has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-7-ol can be achieved through various synthetic routes, including:

Condensation Reactions: These involve the reaction of 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine scaffold.

Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.

Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with aldehydes in the presence of an oxidizing agent such as iodine or copper(II) acetate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Imidazo[1,2-a]pyridin-7-ol undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated derivatives to form substituted imidazo[1,2-a]pyridines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, iodine, copper(II) acetate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives of this compound.

Substitution: Substituted imidazo[1,2-a]pyridines.

Applications De Recherche Scientifique

Imidazo[1,2-a]pyridin-7-ol has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Imidazo[1,2-a]pyridin-7-ol can be compared with other similar compounds, such as:

Imidazo[1,2-a]pyrimidine: Both compounds share a similar fused bicyclic structure, but imidazo[1,2-a]pyrimidine has a pyrimidine ring instead of a pyridine ring.

Imidazo[1,5-a]pyridine: This compound has a different ring fusion pattern compared to this compound.

Imidazo[4,5-b]pyridine: This compound has a different ring fusion pattern and is used in the synthesis of various bioactive molecules.

This compound stands out due to its unique pharmacological profile and potential therapeutic applications in multiple disease areas.

Propriétés

IUPAC Name |

1H-imidazo[1,2-a]pyridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h1-5,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFQJHYMRLHGLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CNC2=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650763 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896139-85-8 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

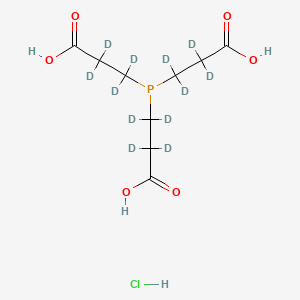

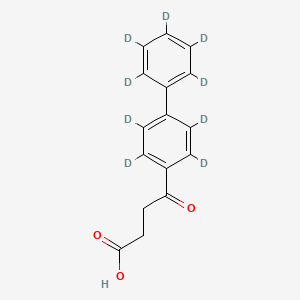

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)

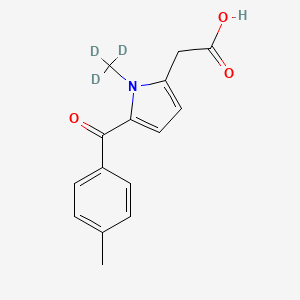

![6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride](/img/structure/B564361.png)

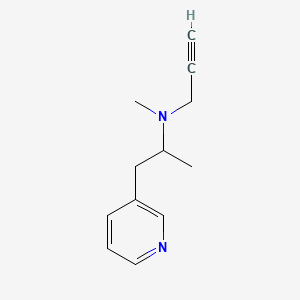

![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)